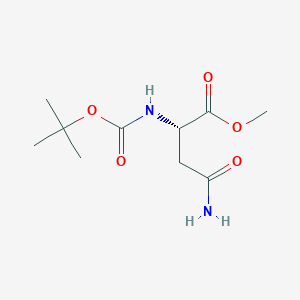

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

説明

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a chiral compound featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a ketone group. This molecule is structurally derived from aspartic acid, with modifications tailored for peptide synthesis. The Boc group serves as a protective moiety for the α-amino group, enhancing stability during synthetic processes . The methyl ester at the C-terminal position improves lipophilicity and prevents undesired side reactions in coupling steps . Its stereochemistry (S-configuration) is critical for compatibility with biological systems, particularly in the synthesis of enantiomerically pure peptides or amino acid derivatives .

特性

IUPAC Name |

methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCWYEJCFYVRMG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Boc Protection of L-Aspartic Acid Derivatives

The foundational step involves Boc protection of L-aspartic acid β-methyl ester hydrochloride. In a representative protocol, 50 mmol of L-aspartic acid β-methyl ester hydrochloride is dissolved in water, followed by sequential addition of sodium bicarbonate (100 mmol), tetrahydrofuran (THF), and tert-butyl dicarbonate (100 mmol). After overnight stirring, the mixture is acidified to pH 2–3, extracted with ethyl acetate, and dried over sodium sulfate, yielding N-Boc-L-aspartic acid β-methyl ester with 92–97% efficiency.

Table 1: Boc Protection Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | L-Aspartic acid β-methyl ester hydrochloride |

| Base | Sodium bicarbonate or triethylamine |

| Solvent | Water/THF or methanol |

| Temperature | Room temperature |

| Yield | 92–97% |

Esterification and Benzylation Strategies

Subsequent esterification with benzyl bromide under inert atmospheres achieves selective functionalization. For instance, N-Boc-L-aspartic acid β-methyl ester (20 mmol) reacts with benzyl bromide (40 mmol) in dimethylformamide (DMF) or acetone, catalyzed by potassium carbonate or triethylamine. Post-reaction quenching with trimethylamine hydrochloride and ethyl acetate extraction affords N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester in 75–83% yields.

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks benzyl bromide, facilitated by polar aprotic solvents. Steric hindrance from the Boc group directs regioselectivity toward the α-carboxylate.

Deprotection and Final Product Isolation

Boc deprotection employs hydrochloric acid (3N HCl/dioxane) or trifluoroacetic acid (TFA/dichloromethane). For example, treating N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester (15 mmol) with 3N HCl/dioxane for 6 hours at room temperature yields L-aspartic acid-4-methyl ester-1-benzyl ester (94–95% yield). Neutralization with alkali and crystallization finalizes the product.

TCI Chemicals’ methodology offers a diazomethane-free approach using trimethylsilyl diazomethane (TMS-diazomethane). Carboxylic acids react with TMS-diazomethane in methanol, generating methyl esters under mild conditions. Applied to protected serine derivatives, this method avoids strong acids/bases, preserving acid-sensitive groups. While not directly reported for the target compound, analogous applications suggest viability for methyl ester introduction without racemization.

Advantages :

-

Mild Conditions : Reactions proceed at 0–25°C, minimizing side reactions.

-

High Chemoselectivity : Targets carboxylic acids without affecting tert-butyl esters.

Purification and Characterization Protocols

Post-synthesis purification involves silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical confirmation via:

Storage : Stable at room temperature under inert atmospheres; avoid prolonged exposure to moisture .

化学反応の分析

Types of Reactions

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: Often carried out using carbodiimides such as EDC or DCC in the presence of a coupling agent like HOBt.

Major Products Formed

Hydrolysis: Forms the corresponding carboxylic acid.

Deprotection: Yields the free amine.

Coupling Reactions: Produces peptides with the desired sequence.

科学的研究の応用

Synthesis and Use as a Building Block

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate serves as a versatile building block in organic synthesis, particularly in the preparation of amino acids and peptidomimetics. Its structural features allow for the introduction of amino functionalities into complex molecules, facilitating the synthesis of bioactive compounds.

Case Study: Synthesis of Peptidomimetics

A study demonstrated the use of (S)-methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate in synthesizing peptidomimetics that mimic natural peptides. The compound's ability to undergo selective reactions enables the formation of diverse peptide-like structures, which are crucial in drug design and development .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications due to its structural similarity to naturally occurring amino acids. It is particularly relevant in the development of drugs targeting metabolic disorders and cancers.

Case Study: Anti-Cancer Compounds

Research has indicated that derivatives of (S)-methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exhibit anti-cancer properties. These derivatives have been shown to inhibit specific pathways involved in tumor growth, making them candidates for further pharmacological studies .

Role in Asymmetric Synthesis

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate plays a significant role in asymmetric synthesis, particularly through organocatalysis. Its use as an intermediate allows chemists to create enantiomerically enriched compounds essential for pharmaceutical applications.

Data Table: Asymmetric Synthesis Yields

| Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Diphenylprolinol | 75 | 96 |

| Other Organocatalysts | Varies | Varies |

Biochemical Research

In biochemical research, (S)-methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is utilized to study enzyme mechanisms and protein interactions. Its structural attributes make it a suitable substrate for examining enzymatic reactions involving amino acid transformations.

Case Study: Enzyme Mechanism Studies

A study investigated the interaction of this compound with specific enzymes involved in amino acid metabolism. The results provided insights into substrate specificity and enzyme kinetics, which are vital for understanding metabolic pathways .

作用機序

The compound acts primarily as a protected amino acid derivative. Its mechanism of action involves the selective protection and deprotection of functional groups, allowing for the stepwise synthesis of peptides. The Boc group protects the amino group from unwanted reactions, while the ester group can be hydrolyzed to form the carboxylic acid, which can then participate in peptide bond formation .

類似化合物との比較

Key Insights :

- Methyl esters (e.g., the target compound) are preferred for their inertness in basic/neutral conditions, reducing premature hydrolysis .

- Benzyl esters (e.g., BOC-ASN-OBZL) are labile under hydrogenolytic conditions, enabling selective deprotection .

- 4-Nitrophenyl esters exhibit high reactivity in acyl transfer reactions, ideal for forming amide bonds without coupling agents .

Functional Group Modifications

Key Insights :

- Iodo-substituted analogs (e.g., ) enable diversification via Suzuki or Sonogashira couplings .

- Dimethylamino derivatives (e.g., ) alter solubility and reactivity, useful in pH-sensitive applications .

- Dual Boc protection (e.g., S16) increases steric bulk, slowing enzymatic degradation in prodrug designs .

Stereochemical and Isomeric Comparisons

Key Insights :

Table: Selected Physicochemical Properties

Key Insights :

- Benzyl esters are more stable at room temperature, aligning with their use in SPPS .

生物活性

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, also known as methyl (tert-butoxycarbonyl)-L-asparaginate, is a compound with significant potential in pharmaceutical applications. Its structure allows it to participate in various biological processes, making it a subject of interest in drug discovery and development.

- Chemical Formula : CHNO

- Molecular Weight : 246.26 g/mol

- CAS Number : 124842-28-0

- IUPAC Name : Methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

- Purity : ≥ 97%

The biological activity of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate primarily involves its role as an amino acid derivative. It is hypothesized to interact with various biological targets due to its amino and carbonyl functional groups, which can form hydrogen bonds and participate in enzyme-substrate interactions.

Antimicrobial Activity

Recent studies have indicated that (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exhibits antimicrobial properties. For instance, it has shown effectiveness against multidrug-resistant strains of bacteria, including:

- Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC): 4–8 μg/mL

- Mycobacterium abscessus

- MIC: 0.5–1.0 μg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics to combat resistant bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, showing:

- IC values indicating strong cytotoxicity:

- MDA-MB-231 (Triple-Negative Breast Cancer): IC = 0.126 μM

- MCF7 cells: IC = 17.02 μM

These results indicate a significant selectivity towards cancer cells compared to normal cells, suggesting a promising therapeutic window for further development .

Pharmacokinetics

Pharmacokinetic studies have been conducted using animal models (e.g., Sprague-Dawley rats), which provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

| Parameter | Value |

|---|---|

| C | 592 ± 62 mg/mL |

| t | 27.4 nM |

| Bioavailability | Moderate |

These data suggest that the compound is well absorbed and has a favorable pharmacokinetic profile for oral administration .

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study tested the efficacy of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate against various bacterial strains. Results indicated that it effectively inhibited growth in resistant strains, supporting its potential as an antibiotic candidate.

-

Cancer Cell Line Studies :

- In vitro tests on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate?

The synthesis typically involves sequential protection of amino groups and carboxylate activation. A common approach includes:

- Step 1: Protection of the primary amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) .

- Step 2: Methyl esterification of the carboxylic acid moiety via reaction with methanol and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI .

- Step 3: Controlled reaction conditions (15–25°C, anhydrous solvents) to prevent epimerization or side reactions .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

Key techniques include:

- ¹H/¹³C NMR: Peaks for Boc-protected amines (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.6–3.8 ppm), and oxobutanoate carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks.

- IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and Boc groups (C-O, ~1250 cm⁻¹) .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s reactivity?

The Boc group serves as a temporary protective group for amines, preventing unwanted nucleophilic reactions during synthesis. It is stable under basic conditions but can be cleaved with acidic reagents (e.g., TFA or HCl/dioxane) without affecting the methyl ester or oxobutanoate moieties .

Q. How is this compound applied in peptide synthesis or medicinal chemistry?

It acts as a constrained dipeptide precursor, enabling the incorporation of non-natural amino acids into peptide backbones. Its Boc-protected amino group allows selective deprotection for sequential coupling in solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing epimerization during synthesis?

- Temperature Control: Maintain reactions at 0–25°C to reduce racemization .

- Coupling Agents: Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) with DCC/EDCI to enhance coupling efficiency .

- Monitoring: Employ TLC or HPLC to track reaction progress and detect diastereomers early .

Q. How to resolve contradictions in reported reaction conditions (e.g., pH or solvent variations)?

Conduct a Design of Experiments (DOE) approach:

- Systematically vary parameters (pH, solvent polarity, temperature).

- Use LC-MS to quantify yield and purity under each condition.

- Cross-reference with steric/electronic effects of substituents (e.g., Boc vs. Fmoc protection stability) .

Q. What strategies are effective for analyzing and characterizing synthetic byproducts?

- LC-MS/MS: Identify trace byproducts via fragmentation patterns.

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex mixtures.

- Reference Standards: Compare retention times/NMR spectra with known impurities (e.g., methyl ester hydrolysis products) .

Q. How to troubleshoot failed coupling reactions during Boc protection or esterification?

- Moisture Exclusion: Use anhydrous solvents and molecular sieves to prevent reagent hydrolysis.

- Activation Check: Verify coupling agent activity (e.g., test DCC with a control reaction).

- Steric Hindrance: Switch to bulkier bases (e.g., DIPEA) to improve Boc group installation on hindered amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。